Cyclohexene, 4-(2-bromoethyl)-

Description

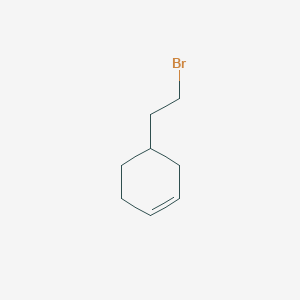

4-(2-Bromoethyl)cyclohexene is a substituted cyclohexene derivative featuring a bromoethyl (-CH₂CH₂Br) group at the 4-position of the cyclohexene ring. The compound combines the reactivity of the cyclohexene double bond with the electrophilic nature of the bromine atom, making it a versatile intermediate in organic synthesis. Its structure allows participation in both addition (via the alkene) and substitution (via the bromoethyl group) reactions, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

63540-01-2 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

4-(2-bromoethyl)cyclohexene |

InChI |

InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |

InChI Key |

AJDCCNQUNLJJJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene, 4-(2-bromoethyl)- can be synthesized through the bromination of cyclohexene. The process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of cyclohexene, 4-(2-bromoethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene, 4-(2-bromoethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Cyclohexene, 4-(2-bromoethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexene, 4-(2-bromoethyl)- involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution and elimination reactions. The compound can also participate in electrophilic addition reactions due to the presence of the double bond in the cyclohexene ring .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 4-(2-bromoethyl)cyclohexene and related compounds:

Key Observations :

- Saturation Effects : The cyclohexene backbone in the target compound enhances reactivity compared to saturated analogs like (2-bromoethyl)cyclohexane, enabling Diels-Alder or epoxidation reactions .

- Heterocyclic vs. Homocyclic : 4-(2-Bromoethyl)morpholine exhibits distinct reactivity due to its nitrogen and oxygen atoms, contrasting with the purely hydrocarbon framework of the target compound.

- Biological Activity: Cyclohexenone derivatives (e.g., ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate) demonstrate anticonvulsant and anti-inflammatory properties, suggesting that bromine substitution on aromatic rings may enhance bioactivity .

Biological Activity

Cyclohexene, 4-(2-bromoethyl)- (CAS Number: 557023) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant case studies and research findings.

Chemical Structure and Properties

Cyclohexene, 4-(2-bromoethyl)- is characterized by the following chemical structure:

- Molecular Formula: CHBr

- Molecular Weight: 201.09 g/mol

This compound contains a cyclohexene ring substituted with a bromoethyl group, which may influence its reactivity and biological interactions.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of halogenated compounds have been widely studied. For example, certain halolactones demonstrated antiproliferative activity against canine B-cell leukemia cells with IC values comparable to established chemotherapeutics like etoposide . Although direct studies on cyclohexene, 4-(2-bromoethyl)- are sparse, the structural similarity to these effective compounds suggests it could exhibit similar cytotoxic properties.

Table 2: Cytotoxicity of Halogenated Compounds

| Compound | Cell Line | IC (μg/mL) |

|---|---|---|

| (1R,6R,1′S)-1-(1′-chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one | GL-1 (Canine B-cell leukemia) | 18.43 ± 1.46 |

| (1R,6R,1′S)-1-(1′-chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one | CLB70 (Canine B-cell chronic leukemia) | 11.40 ± 0.40 |

The interaction of halogenated compounds with biological membranes is critical for understanding their biological activity. Research indicates that these compounds can alter membrane fluidity and lipid packing, which may contribute to their cytotoxic effects . The mechanism often involves disrupting cellular processes leading to apoptosis or necrosis.

Case Studies

A notable study focused on the synthesis of optically active δ-halo-γ-lactones derived from cyclohexene precursors demonstrated their potential as anticancer agents . These compounds were tested for their effects on erythrocyte membranes to evaluate toxicity and biocompatibility, revealing minimal hemolytic activity while maintaining membrane integrity.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromoethyl)cyclohexene, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves elimination reactions (e.g., dehydrohalogenation of a dihalide precursor) or nucleophilic substitution (e.g., bromination of a hydroxyl- or thiol-containing intermediate). For example, highlights that elimination reactions using NaOH in ethanol under reflux can generate alkenes from bromoalkanes . To optimize purity, fractional distillation or column chromatography is recommended. Reaction temperature (e.g., 60–80°C) and solvent polarity significantly impact regioselectivity and byproduct formation.

Q. How can spectroscopic methods confirm the structure of 4-(2-bromoethyl)cyclohexene?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Cyclohexene protons (δ 5.4–5.8 ppm, multiplet for vinyl H).

- Bromoethyl group (δ 3.3–3.5 ppm for -CH2Br, triplet; δ 1.8–2.2 ppm for adjacent -CH2-).

- ¹³C NMR : A peak at δ 30–35 ppm for the brominated carbon and δ 120–130 ppm for sp² carbons .

- IR : C-Br stretch at ~500–600 cm⁻¹ and C=C stretch at ~1650 cm⁻¹. Mass spectrometry (EI-MS) can confirm molecular weight (e.g., M⁺ at m/z 190–200 depending on isotope pattern).

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of cyclohexene in Diels-Alder or electrophilic addition reactions?

- Methodological Answer : The electron-withdrawing bromoethyl group reduces electron density in the cyclohexene ring, slowing electrophilic additions (e.g., bromination) but enhancing regioselectivity. In Diels-Alder reactions, the substituent can act as a directing group. and show that cyclohexene derivatives with bulky substituents exhibit steric effects, altering transition-state geometries . Computational modeling (e.g., DFT) can predict regiochemical outcomes.

Q. What strategies mitigate side reactions (e.g., β-hydride elimination) during the synthesis of 4-(2-bromoethyl)cyclohexene?

- Methodological Answer :

- Use bulky bases (e.g., t-BuOK) to favor elimination over substitution .

- Low-temperature conditions (0–25°C) reduce thermal decomposition.

- Protecting groups for sensitive functional groups (e.g., silyl ethers) prevent unintended reactions. notes that brominated compounds are prone to hydrolysis; thus, anhydrous solvents (e.g., THF, DMF) are critical .

Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during functionalization of 4-(2-bromoethyl)cyclohexene?

- Methodological Answer :

- Steric effects : Bulky reagents favor trans addition in electrophilic reactions.

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity .

- Chromatographic separation : HPLC with chiral columns resolves enantiomers. highlights the role of asymmetric carbons in determining configurations .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported yields for 4-(2-bromoethyl)cyclohexene synthesis?

- Methodological Answer :

- Reproducibility checks : Validate purity of starting materials (e.g., via GC-MS).

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Statistical optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent ratio, catalyst loading). notes that minor impurities in industrial-grade reagents can skew academic results .

Safety & Hazard Mitigation

Q. What safety protocols are essential when handling 4-(2-bromoethyl)cyclohexene in catalytic reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal protective equipment (PPE) : Nitrile gloves and flame-resistant lab coats.

- Waste disposal : Neutralize brominated waste with NaHCO3 before disposal. emphasizes that cyclohexene derivatives may form explosive peroxides; store under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.